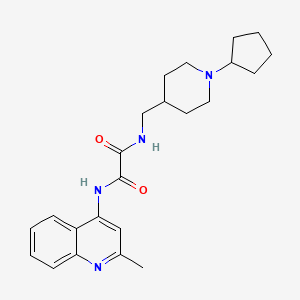

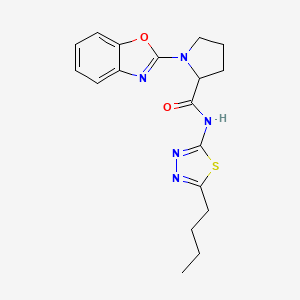

![molecular formula C21H22ClN5O2 B2756034 N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034245-67-3](/img/structure/B2756034.png)

N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These compounds are a series of novel derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They are used in shortening TB therapy .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of these compounds is complex, involving multiple functional groups and rings .Scientific Research Applications

Alzheimer's Disease Treatment

N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide derivatives are studied for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and amyloid β aggregation. A multifunctional therapeutic approach utilizing synthesized compounds has shown promising results in inhibiting both acetylcholinesterase activity and self-mediated amyloid β aggregation, indicating potential efficacy in Alzheimer's disease treatment. The most potent molecule among these derivatives exhibited excellent anti-AChE activity, supporting further investigation into their use as Alzheimer's disease therapeutics (Umar et al., 2019).

Cannabinoid Receptor Antagonism

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has contributed significantly to understanding molecular interactions with the CB1 cannabinoid receptor. This compound serves as a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the development of pharmacophore models for cannabinoid receptor ligands. Such studies are crucial for designing new therapeutic agents targeting cannabinoid receptors, potentially offering treatments for disorders associated with cannabinoid receptor dysregulation (Shim et al., 2002).

ACAT-1 Inhibition for Cardiovascular Diseases

The compound 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This discovery is notable for the development of new treatments for cardiovascular diseases, where ACAT-1 plays a crucial role in cholesterol metabolism and atherosclerosis progression. The compound's enhanced aqueous solubility and oral absorption profile further support its potential as a therapeutic agent (Shibuya et al., 2018).

Antimicrobial and Antitumor Activities

N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide derivatives have been investigated for their antimicrobial and antitumor activities. These compounds have demonstrated significant efficacy in inhibiting the growth of various microbial strains and tumor cell lines, highlighting their potential in developing new antimicrobial and anticancer therapies. The diversity of the biological activities exhibited by these compounds underscores their therapeutic potential across different domains of medical research (Bondock et al., 2008; Naito et al., 2005).

Mechanism of Action

properties

IUPAC Name |

N-[3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-14-3-4-16(22)11-19(14)25-7-9-26(10-8-25)21(29)18-13-23-27-6-5-17(12-20(18)27)24-15(2)28/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHMSVPRICODT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4C=C(C=CN4N=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)

![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)

![3-(2-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2755968.png)

![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)

![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)

![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)